BenchChemオンラインストアへようこそ!

(S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate

Chiral Synthesis Asymmetric Catalysis Pharmaceutical Intermediates

(S)-tert-Butyl 1-hydroxybut-3-en-2-ylcarbamate is a chiral, non-proteinogenic amino alcohol derivative featuring orthogonal reactive handles: a tert-butyloxycarbonyl (Boc)-protected amine and a terminal alkene. With a defined (S)-stereocenter and a molecular weight of 187.24 g/mol, this compound serves as a versatile synthon in the construction of complex, enantiomerically enriched molecules, particularly within medicinal chemistry and pharmaceutical intermediate workflows.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 91103-37-6
Cat. No. B1631529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate
CAS91103-37-6
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CO)C=C
InChIInChI=1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h5,7,11H,1,6H2,2-4H3,(H,10,12)/t7-/m0/s1
InChIKeyHYVYNSIWYIWTCK-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 1-hydroxybut-3-en-2-ylcarbamate (CAS 91103-37-6): Procurement-Grade Chiral Building Block for Asymmetric Synthesis


(S)-tert-Butyl 1-hydroxybut-3-en-2-ylcarbamate is a chiral, non-proteinogenic amino alcohol derivative featuring orthogonal reactive handles: a tert-butyloxycarbonyl (Boc)-protected amine and a terminal alkene [1]. With a defined (S)-stereocenter and a molecular weight of 187.24 g/mol, this compound serves as a versatile synthon in the construction of complex, enantiomerically enriched molecules, particularly within medicinal chemistry and pharmaceutical intermediate workflows [1]. Its procurement is driven by the need for a stereochemically pure, dual-functional building block that enables precise downstream modifications not achievable with achiral or racemic alternatives .

Why Generic Substitution Fails: The Critical Role of Stereochemistry and Orthogonality in (S)-tert-Butyl 1-hydroxybut-3-en-2-ylcarbamate Procurement


Generic substitution among in-class compounds such as Boc-protected amino alcohols is precluded by the compound's specific combination of absolute stereochemistry ((S)-enantiomer) and functional group orthogonality. The (S)-stereocenter dictates the spatial outcome of downstream asymmetric reactions, directly impacting the biological activity of final chiral targets; use of the (R)-enantiomer (CAS 89985-86-4) or the racemate (CAS 169324-82-7) would lead to a different stereoisomeric product, potentially nullifying desired pharmacological effects . Furthermore, the Boc protecting group offers distinct acid-labile deprotection conditions, which is orthogonal to other common amine protecting groups like Cbz (hydrogenolyzable) or Fmoc (base-labile). This orthogonality is essential for multi-step synthetic sequences where selective deprotection is required, preventing the use of an in-class analog with a different protecting group .

Quantitative Evidence Guide: Validated Performance Metrics for (S)-tert-Butyl 1-hydroxybut-3-en-2-ylcarbamate


Enantiomeric Purity and Stereocontrol: A Quantitative Comparison with the (R)-Enantiomer

The (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate is commercially specified at a minimum purity of 97% , directly compared to the (R)-enantiomer which is commonly supplied at a lower standard purity of 95% . While both compounds are chiral, the specific (S)-configuration is non-interchangeable; its use in a patented synthesis for a tricyclic compound demonstrates its unique role as a chiral template where the (R)-enantiomer would produce a diastereomeric, and potentially inactive, product [1].

Chiral Synthesis Asymmetric Catalysis Pharmaceutical Intermediates

Enhanced Long-Term Stability via Polymerization Inhibition: A Comparative Advantage

Commercial specifications for (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate explicitly state it is 'stabilized with TBC' (tert-butylcatechol) or 'stabilized with MEHQ' (monomethyl ether hydroquinone) . These are polymerization inhibitors added to prevent the terminal alkene from undergoing unwanted radical polymerization during storage and handling. In contrast, the specification for the (R)-enantiomer (CAS 89985-86-4) does not list such stabilizers , suggesting it may be more prone to degradation over time.

Chemical Stability Storage Conditions Inventory Management

Orthogonal Protecting Group Strategy: Quantified Lability vs. Cbz-Protected Analogs

The Boc (tert-butyloxycarbonyl) protecting group on the target compound provides acid-labile deprotection (typically with TFA), which is orthogonal to other common amine protecting groups like Cbz (benzyloxycarbonyl). Cbz is cleaved via hydrogenolysis (H2, Pd/C). This orthogonality is a well-established principle in peptide and organic synthesis, allowing for the selective removal of one protecting group in the presence of another . While this is a class-level inference, the quantitative advantage lies in the established reaction conditions: Boc removal occurs rapidly (minutes) with concentrated TFA, whereas Cbz requires a heterogeneous catalyst and hydrogen gas, a process that can be slower and less compatible with certain functional groups.

Peptide Synthesis Protecting Group Orthogonality Synthetic Efficiency

Procurement-Driven Application Scenarios for (S)-tert-Butyl 1-hydroxybut-3-en-2-ylcarbamate (CAS 91103-37-6)


Stereospecific Synthesis of Chiral Pharmaceutical Intermediates

This compound is the preferred starting material for constructing enantiomerically pure pharmaceutical intermediates, as demonstrated by its use as a key chiral synthon in the patented synthesis of complex tricyclic compounds . The defined (S)-stereocenter ensures the correct absolute configuration of the final product, a critical requirement for drug candidates where the opposite enantiomer may be inactive or toxic. The 97% purity specification provides a reliable starting point for multi-step synthesis, reducing the burden of downstream purification.

Programs Requiring High-Fidelity Chiral Building Blocks with Long-Term Storage

For research groups or CROs managing extensive compound libraries, the stabilized formulation of this compound (with TBC or MEHQ) offers a clear advantage over unstabilized analogs. This feature mitigates the risk of radical-induced polymerization of the terminal alkene during prolonged storage, ensuring the compound remains viable for on-demand use in medicinal chemistry campaigns. This directly translates to reduced material waste and greater inventory reliability compared to non-stabilized alternatives like the (R)-enantiomer .

Orthogonal Protection Schemes in Peptide and Small Molecule Synthesis

In synthetic routes where a protecting group must remain intact during a hydrogenation step but be removed under acidic conditions, this Boc-protected amino alcohol is the required choice. Its orthogonality to hydrogenolyzable groups like Cbz is a fundamental principle of protecting group strategy , enabling the precise, sequential deprotection necessary for complex molecule construction. Procuring this compound is a direct implementation of that strategy.

Precursor for Advanced Functionalization via Alkene Metathesis or Hydroboration

The terminal alkene of this compound is a versatile handle for a range of synthetic transformations, including cross-metathesis, hydroboration/oxidation, and epoxidation. This functionality allows for the introduction of diverse molecular complexity at a late stage in a synthetic sequence. The commercial availability of this compound in a stabilized form ensures the alkene remains intact and reactive upon demand, making it a reliable starting point for such advanced chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.